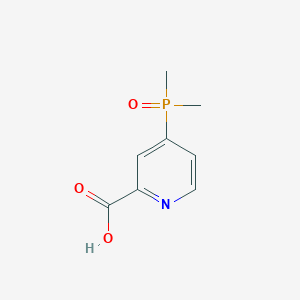

![molecular formula C21H30N6O2 B2388100 8-环戊基-1,7-二甲基-3-(2-哌啶基乙基)-1,3,5-三氢-4-咪唑啉并[1,2-h]嘌呤-2,4-二酮 CAS No. 887672-04-0](/img/structure/B2388100.png)

8-环戊基-1,7-二甲基-3-(2-哌啶基乙基)-1,3,5-三氢-4-咪唑啉并[1,2-h]嘌呤-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Cyclopentyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H30N6O2 and its molecular weight is 398.511. The purity is usually 95%.

BenchChem offers high-quality 6-Cyclopentyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyclopentyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 8-环戊基-1,7-二甲基-3-(2-哌啶基乙基)-1,3,5-三氢-4-咪唑啉并[1,2-h]嘌呤-2,4-二酮(简称8-CPT)作为一种有效的选择性腺苷受体拮抗剂,特别针对A1受体亚型 . 腺苷受体在神经传递、心血管功能和免疫反应中发挥着至关重要的作用。研究人员正在研究8-CPT对这些受体的影响,以更好地了解其生理功能和潜在的治疗应用。

- 8-CPT在动物身上表现出兴奋作用,其效力超过咖啡因 . 研究人员正在调查其对精神运动活动、清醒和警觉性的影响。

- 8-CPT在电刺激诱发的癫痫大鼠中延长了后放电持续时间 . 这种特性表明它在癫痫发作控制中具有潜在作用。

- 除了其腺苷受体活性外,8-CPT还作为一种非选择性磷酸二酯酶抑制剂 . 磷酸二酯酶调节细胞内环状核苷酸(cAMP和cGMP),影响各种细胞过程。

腺苷受体调节

精神运动兴奋和警觉性

癫痫和癫痫发作控制

磷酸二酯酶抑制

总之,8-CPT在神经科学和心血管研究、认知增强和癫痫管理等各个领域都具有广阔的应用前景。其腺苷受体拮抗和磷酸二酯酶抑制的独特组合使其成为一种值得进一步研究的有趣化合物。 研究人员继续探索其潜在应用和作用机制。

作用机制

Target of Action

The primary target of this compound, also known as 8-Cyclopentyltheophylline (8-CPT, CPX), is the adenosine receptors , with some selectivity for the A1 receptor subtype . Adenosine receptors play a crucial role in biochemical processes, such as energy transfer and signal transduction.

Mode of Action

8-CPT acts as a potent and selective antagonist for the adenosine receptors . It binds to these receptors, blocking their action and thereby inhibiting the effects of adenosine. It has some selectivity for the A1 receptor subtype, which means it has a higher affinity for this subtype compared to others .

Biochemical Pathways

The antagonistic action of 8-CPT on adenosine receptors affects various biochemical pathways. Adenosine receptors are involved in a wide range of physiological processes, including inflammation, neurotransmission, and smooth muscle contraction. By blocking these receptors, 8-CPT can influence these processes .

Result of Action

The antagonistic action of 8-CPT on adenosine receptors results in a variety of cellular effects. For instance, it has stimulant effects in animals, with slightly higher potency than caffeine . This suggests that it may increase alertness and reduce fatigue.

生化分析

Biochemical Properties

This compound plays a significant role in biochemical reactions. It interacts with adenosine receptors, particularly the A1 subtype . The nature of these interactions is antagonistic, meaning it blocks the action of adenosine on its receptors .

Cellular Effects

The compound influences cell function by blocking the action of adenosine, a neurotransmitter that affects processes such as heart rate and sleep. By inhibiting adenosine receptors, it can alter cell signaling pathways and potentially influence gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, 8-Cyclopentyl-1,7-dimethyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione exerts its effects through binding interactions with adenosine receptors. This binding inhibits the action of adenosine, leading to changes in cell signaling and potentially gene expression .

属性

IUPAC Name |

6-cyclopentyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N6O2/c1-15-14-26-17-18(22-20(26)27(15)16-8-4-5-9-16)23(2)21(29)25(19(17)28)13-12-24-10-6-3-7-11-24/h14,16H,3-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRFHNKNBGOIDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CCN5CCCCC5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

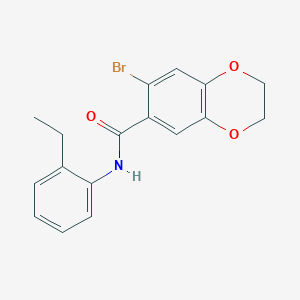

![5-bromo-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}furan-2-carboxamide](/img/structure/B2388018.png)

![(4-(azepan-1-ylsulfonyl)phenyl)(2-(methylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B2388022.png)

![2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid](/img/structure/B2388023.png)

![[2-(Methylcarbamoylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2388024.png)

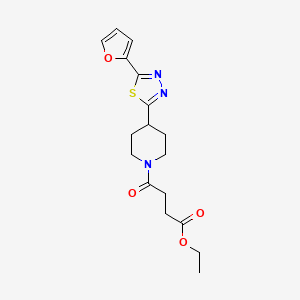

![6-ethyl 3-methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2388025.png)

![(Z)-2-methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2388027.png)

![3-[(3-chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2388032.png)

palladium(II)](/img/structure/B2388034.png)

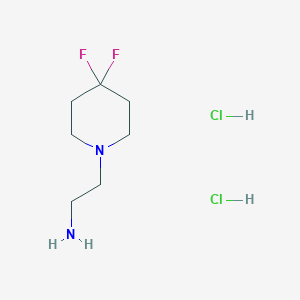

![2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride](/img/structure/B2388035.png)

![1-(4-fluorophenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2388037.png)